N-benzyl-4-chloro-N-methylbutanamide
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Overview
Description
N-benzyl-4-chloro-N-methylbutanamide: is an organic compound with the molecular formula C12H16ClNO It is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-N-methylbutanamide typically involves the reaction of 4-chlorobutanoyl chloride with N-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-chloro-N-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of N-benzyl-4-substituted-N-methylbutanamides.
Oxidation Reactions: Formation of N-benzyl-4-chloro-N-methylbutanoic acid.
Reduction Reactions: Formation of N-benzyl-4-chloro-N-methylbutanol.
Hydrolysis: Formation of 4-chlorobutanoic acid and N-methylbenzylamine.
Scientific Research Applications
N-benzyl-4-chloro-N-methylbutanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-4-chlorobutanamide: Similar structure but lacks the methyl group.
N-methyl-4-chlorobutanamide: Similar structure but lacks the benzyl group.
N-benzyl-4-chloro-N-ethylbutanamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness: N-benzyl-4-chloro-N-methylbutanamide is unique due to the presence of both a benzyl group and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can result in distinct properties and applications compared to its analogs.
Properties
CAS No. |
671220-23-8 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-14(12(15)8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
LLOYWZDOJHAMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCCl |
Origin of Product |
United States |
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